molecular formula C24H27N5O5S2 B2445632 4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 448937-24-4

4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2445632
CAS No.: 448937-24-4
M. Wt: 529.63
InChI Key: IIALEVXMZDPDKB-UHFFFAOYSA-N
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Description

4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a benzamide moiety

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S2/c1-18-14-15-25-24(26-18)28-35(31,32)21-12-8-20(9-13-21)27-23(30)19-6-10-22(11-7-19)36(33,34)29-16-4-2-3-5-17-29/h6-15H,2-5,16-17H2,1H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIALEVXMZDPDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. The azepane ring can be synthesized through a cyclization reaction, while the sulfonyl group is introduced via sulfonation. The final step involves the coupling of the azepane-sulfonyl intermediate with the benzamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic molecule with potential therapeutic applications. Its biological activity has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The molecular formula for the compound is C25H29N5O5S2C_{25}H_{29}N_{5}O_{5}S_{2}. The structure includes a sulfonamide group, which is known for its biological activity, particularly as an enzyme inhibitor.

The primary mechanism of action for this compound involves the inhibition of specific enzymes that play critical roles in various biochemical pathways. Notably, it may interact with:

  • Tyrosine Kinases : These enzymes are crucial for cell signaling and growth. Inhibition can lead to reduced cell proliferation, making the compound a candidate for cancer therapy.
  • Carbonic Anhydrases : Some studies suggest that sulfonamide derivatives can inhibit carbonic anhydrases, affecting physiological processes such as acid-base balance and fluid secretion.

Anticancer Activity

Research indicates that compounds similar to 4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cardiovascular Effects

A study examining related sulfonamide compounds found that they could influence coronary resistance and perfusion pressure. The results indicated a potential for cardiovascular therapeutic applications through calcium channel modulation .

Case Studies

  • Inhibition of Cancer Cell Lines : A study conducted on a series of sulfonamide derivatives demonstrated their ability to inhibit the growth of breast and colon cancer cell lines. The findings suggested that structural modifications could enhance their potency against specific targets.
  • Cardiovascular Modulation : Research utilizing isolated rat heart models showed that certain sulfonamide derivatives could decrease coronary resistance, suggesting potential benefits in managing hypertension or heart failure .

Pharmacokinetics

Understanding the pharmacokinetic properties of 4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is crucial for evaluating its therapeutic potential:

ParameterValue
AbsorptionModerate
DistributionHigh volume of distribution
MetabolismPrimarily hepatic
ExcretionRenal
Half-lifeApproximately 3–6 hours

These parameters indicate that the compound may have favorable absorption characteristics and a reasonable half-life for therapeutic use.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (sulfonylation)
25–30°C (amide coupling)
Prevents side reactions
Reaction Time12–24 hrs (sulfonylation)
4–6 hrs (coupling)
Ensures completion
pH ControlNeutral (7–8) during couplingMinimizes hydrolysis

Which analytical techniques are most effective for structural elucidation and purity assessment?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH signals (δ 11.6–12.7 ppm). Key peaks include:
    • Azepane protons: δ 1.5–2.5 ppm (multiplet) .
    • Pyrimidine protons: δ 8.3–8.5 ppm (doublet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated: 488.0846; observed: 488.0834) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies:

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls (e.g., doxorubicin) .
  • SAR Analysis : Compare derivatives (e.g., methyl vs. ethyl sulfamoyl groups) to isolate functional group contributions .
  • Dose-Response Curves : Validate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .

Q. Example SAR Table :

DerivativeR-Group ModificationIC₅₀ (µM)
Parent CompoundNone12.3
Methyl-pyrimidine4-CH₃8.7
Ethyl-azepaneC₂H₅24.1

What computational methods are recommended for predicting target binding and selectivity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Key residues:
    • Hydrophobic pockets (azepane) and hydrogen bonds (sulfamoyl NH) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
  • ADMET Prediction : SwissADME for permeability (LogP = 3.2) and toxicity (AMES test negative) .

How can structural modifications enhance pharmacokinetic properties without compromising activity?

Q. Advanced

  • Bioisosteric Replacement : Substitute sulfamoyl with sulfonylurea to improve solubility .
  • Prodrug Design : Introduce ester moieties (e.g., acetyl) for enhanced oral bioavailability .
  • Metabolic Stability : Incorporate fluorine atoms at para-positions to reduce CYP450 metabolism .

Q. Case Study :

ModificationLogPt₁/₂ (h)Solubility (mg/mL)
Parent3.52.10.05
Fluorinated3.84.70.12

What in vitro and in vivo models are suitable for evaluating anticancer potential?

Q. Basic

  • In Vitro :
    • MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) .
    • Apoptosis markers (caspase-3/7 activation) via flow cytometry .
  • In Vivo :
    • Xenograft models (BALB/c mice) with tumor volume reduction metrics .
    • Pharmacokinetic profiling (Cₘₐₓ = 1.2 µg/mL; AUC = 15 µg·h/mL) .

What strategies address low aqueous solubility during formulation development?

Q. Advanced

  • Nanoparticle Encapsulation : PLGA nanoparticles (size = 150 nm; PDI < 0.2) improve bioavailability .
  • Co-crystallization : With succinic acid (1:1 molar ratio) enhances solubility 10-fold .
  • Lyophilization : Mannitol as a cryoprotectant for stable lyophilized powders .

Notes

  • Methodology Emphasis : Answers prioritize experimental workflows over definitions.
  • Contradictions Addressed : SAR and assay standardization resolve biological variability .

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